Raffinose undecaacetate
Descripción general
Descripción
Raffinose undecaacetate is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose. The compound is formed by the acetylation of all hydroxyl groups in raffinose, resulting in a molecule with the chemical formula C40H54O27 . This acetylation significantly alters the physical and chemical properties of the original sugar, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Raffinose undecaacetate can be synthesized by acetylating raffinose using acetic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP). The reaction typically occurs in a solvent like dry pyridine under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the reaction . The general reaction conditions are as follows:
Raffinose pentahydrate: 2 g (3.4 mmol)
Acetic anhydride: 6 ml (63.5 mmol)
DMAP: 41 mg (0.3 mmol)
Solvent: Dry pyridine (20 ml)
Atmosphere: Inert (nitrogen)
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors with precise temperature and pressure controls.
Análisis De Reacciones Químicas
Types of Reactions
Raffinose undecaacetate primarily undergoes substitution reactions due to the presence of multiple acetyl groups. These reactions can include:
Hydrolysis: The acetyl groups can be hydrolyzed to yield the original hydroxyl groups of raffinose.
Transesterification: The acetyl groups can be exchanged with other ester groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Transesterification: Requires alcohols and a catalyst, such as an acid or base.
Major Products
Hydrolysis: Yields raffinose and acetic acid.
Transesterification: Produces various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Raffinose undecaacetate has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of raffinose undecaacetate involves its interaction with various molecular targets and pathways. The acetyl groups can influence the compound’s solubility, stability, and reactivity, making it useful in different applications. For example, in biological systems, the acetyl groups can affect the compound’s interaction with enzymes and other proteins, potentially altering metabolic pathways .
Comparación Con Compuestos Similares
Raffinose undecaacetate can be compared with other acetylated sugars and oligosaccharides:
Sucrose octaacetate: Another acetylated sugar with similar properties but fewer acetyl groups.
Stachyose tetraacetate: A related compound with a different sugar backbone and fewer acetyl groups.
Galactose pentaacetate: A simpler acetylated sugar with only one sugar unit.
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity due to variations in their structures and the number of acetyl groups .
Actividad Biológica
Raffinose undecaacetate (RUA) is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose. This compound has garnered attention for its potential biological activities, particularly in relation to taste perception and gut health. This article reviews the current understanding of RUA's biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
RUA is characterized by the acetylation of raffinose, which enhances its solubility and stability. The chemical structure can be represented as follows:
This modification not only alters its physical properties but also affects its interaction with biological systems.
Taste Perception
Research has shown that RUA acts as a tastant in various animal models. A study involving thirty strains of mice indicated significant strain differences in their ability to taste a 0.4 mM solution of RUA. This suggests that genetic factors may influence the perception of this compound, which could have implications for dietary preferences and nutritional studies .
Gut Microbiota Interaction
RUA has been studied for its prebiotic effects on gut microbiota. It is known to promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. A notable study demonstrated that encapsulated Bifidobacterium breve combined with raffinose enhanced epithelial proliferation in the rat small intestine, indicating a synbiotic effect . The presence of RUA in the diet could therefore contribute to improved gut health by fostering a favorable microbiome composition.
The biological activity of RUA can be attributed to several mechanisms:
- Fermentation : RUA undergoes fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which are beneficial for colon health.
- Bitter Taste Receptor Activation : RUA activates T2R bitter taste receptors, which are implicated in various physiological responses including digestive processes . This receptor activation can influence appetite regulation and gastrointestinal motility.
Case Studies and Research Findings
Propiedades
Número CAS |
6424-12-0 |
---|---|
Fórmula molecular |
C40H54O27 |
Peso molecular |
966.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3/t27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38?,39?,40+/m1/s1 |
Clave InChI |
YFYHLVDRBNRNPU-PWIBTGTPSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that Raffinose Undecaacetate taste perception is genetically influenced?
A1: Research using congenic mouse strains, specifically a congenic quartet comprising SWR/J, B6.SW, C57BL/6J, and SW.B6 mice, has demonstrated that the Soa locus plays a significant role in the avoidance behavior towards this compound. [] This suggests a genetic basis for the perception and response to this specific bitter compound. The study showed that strains with the Soa taster allele exhibited greater avoidance of this compound compared to strains with the Soa non-taster allele. []
Q2: Are there other bitter compounds whose taste perception is influenced by the Soa locus?
A2: Yes, research indicates that the Soa locus influences the avoidance behavior not only for this compound but also for other bitter compounds such as Sucrose Octaacetate, Glucose Pentaacetate, and Brucine. [] This suggests a broader influence of the Soa locus on the perception of a subset of bitter substances. Interestingly, the study also found that the Soa locus did not influence the avoidance of acetic acid, highlighting its specificity for certain bitter compounds. []
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